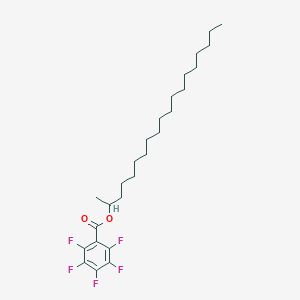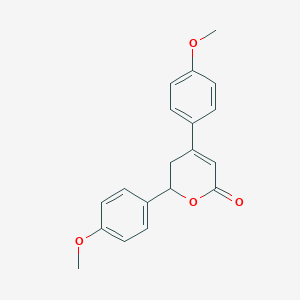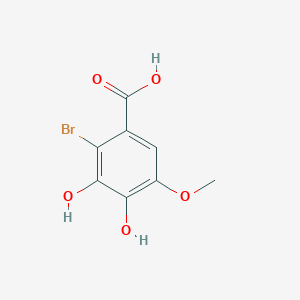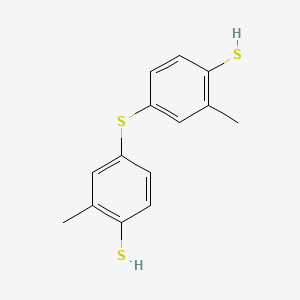
3,8-Dibromo-4,7-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dibromo-4,7-phenanthroline is an organic compound belonging to the phenanthroline family, characterized by the presence of two bromine atoms at the 3rd and 8th positions and two additional bromine atoms at the 4th and 7th positions on the phenanthroline ring. Phenanthroline derivatives are well-known for their applications in coordination chemistry, where they act as ligands forming stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dibromo-4,7-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method includes the use of bromine in the presence of a catalyst such as sulfur dichloride (SCl2) under controlled conditions . The reaction proceeds as follows:
- Dissolve 1,10-phenanthroline in a suitable solvent like chloroform.
- Add bromine dropwise while maintaining the reaction mixture at a low temperature.
- Allow the reaction to proceed until completion, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ safer and more environmentally friendly brominating agents to comply with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: 3,8-Dibromo-4,7-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form C-C bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Coupling: Palladium or nickel catalysts, boronic acids, and alkynes.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
- Substituted phenanthrolines with various functional groups.
- Coupled products with extended conjugation.
- Oxidized or reduced phenanthroline derivatives .
Scientific Research Applications
3,8-Dibromo-4,7-phenanthroline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,8-Dibromo-4,7-phenanthroline primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal centers, forming stable complexes. These complexes can interact with biological molecules, such as DNA, leading to various biological effects. The electronic properties of the phenanthroline ring can be tuned by the bromine substituents, affecting the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
- 3,8-Dibromo-1,10-phenanthroline
- 4,7-Dibromo-1,10-phenanthroline
- 3,5,8-Tribromo-1,10-phenanthroline
- 3,5,6,8-Tetrabromo-1,10-phenanthroline
Comparison: 3,8-Dibromo-4,7-phenanthroline is unique due to the specific positioning of the bromine atoms, which can influence its electronic properties and reactivity. Compared to other dibromo-phenanthrolines, it may exhibit different coordination behavior and stability when forming metal complexes. The presence of four bromine atoms can also enhance its potential as a building block for more complex organic molecules .
Properties
CAS No. |
199867-78-2 |
|---|---|
Molecular Formula |
C12H6Br2N2 |
Molecular Weight |
338.00 g/mol |
IUPAC Name |
3,8-dibromo-4,7-phenanthroline |
InChI |
InChI=1S/C12H6Br2N2/c13-11-5-1-7-8-2-6-12(14)16-10(8)4-3-9(7)15-11/h1-6H |
InChI Key |
VJUIQVPPJHRZMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C3=C(C=C2)N=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)

![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)

![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
![ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate](/img/structure/B12561540.png)
![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)
![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)




![N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide](/img/structure/B12561587.png)
